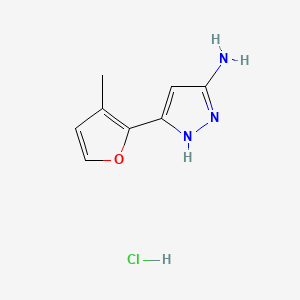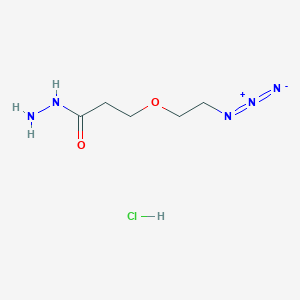methanone Hydrochloride](/img/structure/B13718874.png)
(S)-[3-Hydroxy-3-(2-piperidyl)-1-azetidinyl](2,3,4-trifluorophenyl)methanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Hydroxy-3-(2-piperidyl)-1-azetidinylmethanone Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an azetidine ring, and a trifluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-3-(2-piperidyl)-1-azetidinylmethanone Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a trifluorophenyl halide.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperidine and azetidine rings with the trifluorophenyl group, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Hydroxy-3-(2-piperidyl)-1-azetidinylmethanone Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Hydroxy-3-(2-piperidyl)-1-azetidinylmethanone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-Hydroxy-3-(2-piperidyl)-1-azetidinylmethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Adapalene Related Compound E
- Methylammonium lead halide
Uniqueness
(S)-3-Hydroxy-3-(2-piperidyl)-1-azetidinylmethanone Hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity for certain molecular targets.
Eigenschaften
IUPAC Name |
(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2.ClH/c16-10-5-4-9(12(17)13(10)18)14(21)20-7-15(22,8-20)11-3-1-2-6-19-11;/h4-5,11,19,22H,1-3,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWVEOHMXUBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)





![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)



